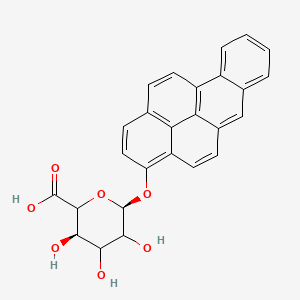
alpha-(p-Anisyl)phenethylamine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(p-Anisyl)phenethylamine Hydrochloride: is a chemical compound with the molecular formula C16H19NO·HCl It is a derivative of phenethylamine, characterized by the presence of a p-anisyl group attached to the alpha position of the phenethylamine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(p-Anisyl)phenethylamine Hydrochloride typically involves the reaction of p-anisaldehyde with phenethylamine under acidic conditions to form the corresponding Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: Alpha-(p-Anisyl)phenethylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-anisyl ketones, while nitration can introduce nitro groups onto the aromatic ring.
科学研究应用
Alpha-(p-Anisyl)phenethylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of alpha-(p-Anisyl)phenethylamine Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by binding to receptors and influencing the release and uptake of neurotransmitters. The exact pathways and molecular targets are still under investigation, but it is thought to involve interactions with monoamine oxidase and trace amine-associated receptors.
相似化合物的比较
Phenethylamine: The parent compound, which serves as the backbone for alpha-(p-Anisyl)phenethylamine Hydrochloride.
p-Anisylamine: A related compound with a similar aromatic structure.
Beta-Phenethylamine: Another derivative of phenethylamine with different substitution patterns.
Uniqueness: this compound is unique due to the presence of the p-anisyl group, which imparts distinct chemical and biological properties. This structural modification can influence its reactivity, binding affinity, and overall activity in various applications.
属性
分子式 |
C26H20O7 |
|---|---|
分子量 |
444.4 g/mol |
IUPAC 名称 |
(3R,6S)-6-benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H20O7/c27-21-22(28)24(25(30)31)33-26(23(21)29)32-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21-24,26-29H,(H,30,31)/t21?,22-,23?,24?,26-/m1/s1 |
InChI 键 |
SJYHOQLSWMWVSY-HGQHCNMCSA-N |
手性 SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O[C@H]6C(C([C@H](C(O6)C(=O)O)O)O)O |
规范 SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)OC6C(C(C(C(O6)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


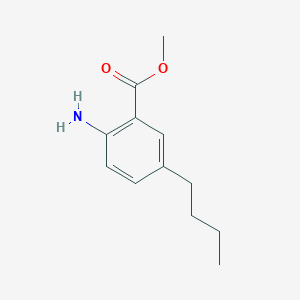
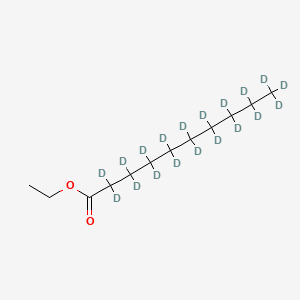
![[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B13847127.png)

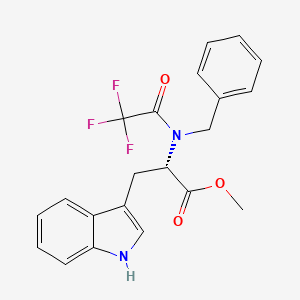
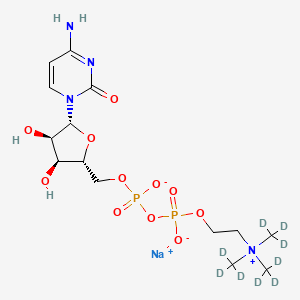
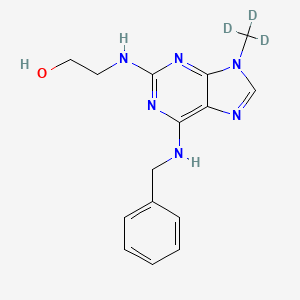
![(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B13847174.png)

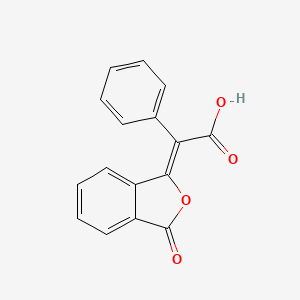
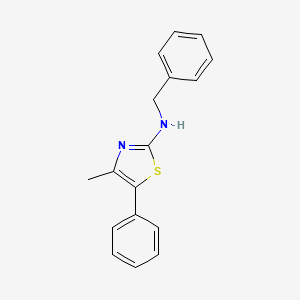
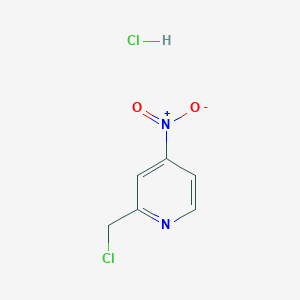
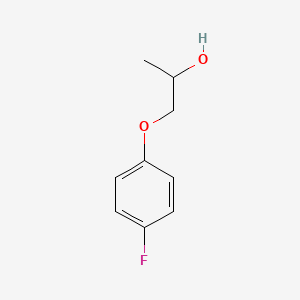
![3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethyl Azithromycin-d4](/img/structure/B13847207.png)
